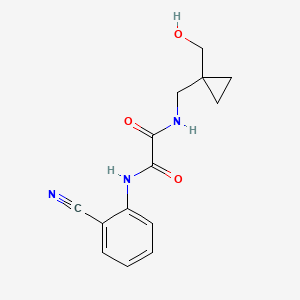

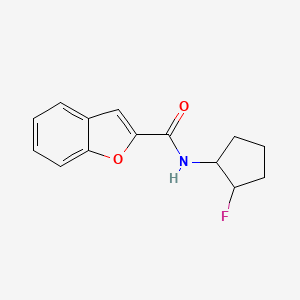

![molecular formula C14H15ClN2O2S2 B2571549 (Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine CAS No. 478043-87-7](/img/structure/B2571549.png)

(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine is a useful research compound. Its molecular formula is C14H15ClN2O2S2 and its molecular weight is 342.86. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides and Medicinal Chemistry

Sulfonamides have been extensively studied for their therapeutic potential across various diseases. They exhibit a broad spectrum of pharmacological activities due to their structural diversity and the ability to inhibit different enzymes. Notably, sulfonamides act as carbonic anhydrase inhibitors (CAIs), which are crucial in managing conditions such as glaucoma by reducing intraocular pressure (IOP) through decreased aqueous humor secretion. Moreover, sulfonamides possess antitumor, anti-inflammatory, and antimicrobial properties, making them valuable in cancer therapy, treating inflammation, and combating bacterial infections.

Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Sulfonamide-based CAIs have been a cornerstone in glaucoma treatment, with several patents focusing on novel CAIs that offer selective inhibition of tumor-associated isoforms CA IX/XII, showing promise in antitumor activity and diagnostic tools (Masini, Carta, Scozzafava, & Supuran, 2013).

Antitumor and Anti-inflammatory Applications : Sulfonamides like apricoxib and pazopanib, which incorporate the sulfonamide moiety, demonstrate significant antitumor activities. The structural motif of sulfonamides is associated with various biological actions, including inhibiting angiogenesis and inflammation, highlighting their potential in cancer therapy (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antifungal Properties : The structural diversity of sulfonamides allows for their application in treating a wide range of microbial infections. Certain derivatives have shown potential in inhibiting yeast carbonic anhydrases, offering a new avenue for developing antidandruff and antifungal treatments (El-Qaliei, El-Gaby, Ammar, Ali, Hussein, & Faraghally, 2020).

Synthetic and Chemical Transformations : The synthesis and transformation of sulfonamide compounds are pivotal in medicinal chemistry, enabling the development of novel drugs with enhanced efficacy and reduced side effects. The versatility in the chemical structure of sulfonamides facilitates their modification and optimization for specific therapeutic targets (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name |

(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-(4-methylphenyl)sulfonylethenamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S2/c1-10-4-6-11(7-5-10)21(18,19)13(9-17(2)3)12-8-16-14(15)20-12/h4-9H,1-3H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQDHAHVBNSCFW-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N(C)C)/C2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818995 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

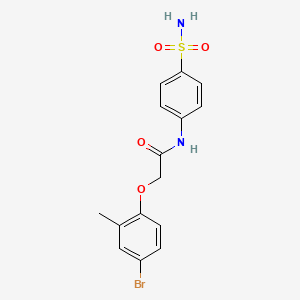

![4-[(3,4-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2571466.png)

![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2571470.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)

![[1-(4-Acetylpiperazin-1-yl)-1-oxopropan-2-yl]-(3-chloro-4-methoxyphenyl)cyanamide](/img/structure/B2571483.png)

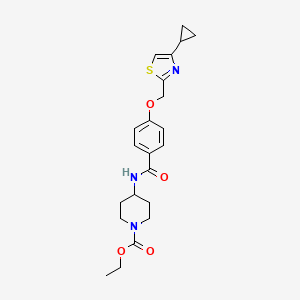

![4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2571484.png)

![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)